Myristic acid Myristic acid Myristic acid, also known as 14 or tetradecanoate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Myristic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Myristic acid has been found throughout most human tissues, and has also been detected in most biofluids, including feces, blood, urine, and cerebrospinal fluid. Within the cell, myristic acid is primarily located in the cytoplasm, membrane (predicted from logP) and adiposome. Myristic acid exists in all eukaryotes, ranging from yeast to humans. Myristic acid participates in a number of enzymatic reactions. In particular, Myristic acid can be biosynthesized from trans-tetra-dec-2-enoic acid through its interaction with the enzyme fatty acid synthase. enoyl reductase domain. Furthermore, Myristic acid and malonic acid can be converted into 3-oxohexadecanoic acid; which is catalyzed by the enzyme fatty acid synthase. Beta ketoacyl synthase domain. Furthermore, Myristic acid can be biosynthesized from trans-tetra-dec-2-enoic acid; which is mediated by the enzyme fatty acid synthase. enoyl reductase domain. Finally, Myristic acid and malonic acid can be converted into 3-oxohexadecanoic acid through its interaction with the enzyme fatty acid synthase. Beta ketoacyl synthase domain. In humans, myristic acid is involved in fatty acid biosynthesis pathway. Outside of the human body, myristic acid can be found in a number of food items such as lotus, buffalo currant, dill, and salmonberry. This makes myristic acid a potential biomarker for the consumption of these food products. Myristic acid is a potentially toxic compound.
Myristic Acid is a saturated long-chain fatty acid with a 14-carbon backbone. Myristic acid is found naturally in palm oil, coconut oil and butter fat.
Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 544-63-8
VCID: VC0191920
InChI: InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol

Myristic acid

CAS No.: 544-63-8

Natural Products

VCID: VC0191920

Molecular Formula: C14H28O2

Molecular Weight: 228.37 g/mol

Myristic acid - 544-63-8

CAS No. 544-63-8
Product Name Myristic acid
Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
IUPAC Name tetradecanoic acid
Standard InChI InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)
Standard InChIKey TUNFSRHWOTWDNC-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCC(=O)O
Boiling Point 482.9 °F at 100 mm Hg (NTP, 1992)
326.2 °C
Colorform Oily, white, crystalline solid
Crystals from methanol
Leaflets from ethyl ethe
Density 0.8622 at 129 °F (NTP, 1992)
0.8622 at 54 °C/4 °C
0.847 - 0.855
Flash Point greater than 235 °F (NTP, 1992)
Melting Point 129 °F (NTP, 1992)
53.9 °C
Mp 54 °
53.9°C
Physical Description Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992)
DryPowder; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals
Solid
colourless to pale yellow, odourless liquid
hard, white, or faintly yellowish, somewhat glossy, crystalline solid
Description Myristic acid, also known as 14 or tetradecanoate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Myristic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Myristic acid has been found throughout most human tissues, and has also been detected in most biofluids, including feces, blood, urine, and cerebrospinal fluid. Within the cell, myristic acid is primarily located in the cytoplasm, membrane (predicted from logP) and adiposome. Myristic acid exists in all eukaryotes, ranging from yeast to humans. Myristic acid participates in a number of enzymatic reactions. In particular, Myristic acid can be biosynthesized from trans-tetra-dec-2-enoic acid through its interaction with the enzyme fatty acid synthase. enoyl reductase domain. Furthermore, Myristic acid and malonic acid can be converted into 3-oxohexadecanoic acid; which is catalyzed by the enzyme fatty acid synthase. Beta ketoacyl synthase domain. Furthermore, Myristic acid can be biosynthesized from trans-tetra-dec-2-enoic acid; which is mediated by the enzyme fatty acid synthase. enoyl reductase domain. Finally, Myristic acid and malonic acid can be converted into 3-oxohexadecanoic acid through its interaction with the enzyme fatty acid synthase. Beta ketoacyl synthase domain. In humans, myristic acid is involved in fatty acid biosynthesis pathway. Outside of the human body, myristic acid can be found in a number of food items such as lotus, buffalo currant, dill, and salmonberry. This makes myristic acid a potential biomarker for the consumption of these food products. Myristic acid is a potentially toxic compound.
Myristic Acid is a saturated long-chain fatty acid with a 14-carbon backbone. Myristic acid is found naturally in palm oil, coconut oil and butter fat.
Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992)
Solubility less than 1 mg/mL at 64° F (NTP, 1992)
4.68e-06 M
0.00107 mg/mL at 25 °C
Sol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroform
Slightly soluble in ethyl ether; soluble in ethanol, acetone, chloroform, methanol; very soluble in benzene
In water, 22 mg/L at 30 °C
0.00107 mg/mL
insoluble in water and glycerol; soluble in alcohol
practically insoluble in water; soluble in alcohol, chloroform, ethe
Synonyms Acid, Myristic
Acid, Tetradecanoic
Myristate
Myristic Acid
Tetradecanoic Acid
Vapor Pressure 1 mm Hg at 288 °F ; 5 mm Hg at 345° F; 760 mm Hg at 604° F (NTP, 1992)
1.40e-06 mmHg
1.40X10-6 mm Hg at 25 °C
PubChem Compound 11005
Last Modified Nov 11 2021
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